6-Chloro-1,7-naphthyridine 6-Chloro-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1309379-17-6
VCID: VC3094043
InChI: InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H
SMILES: C1=CC2=CC(=NC=C2N=C1)Cl
Molecular Formula: C8H5ClN2
Molecular Weight: 164.59 g/mol

6-Chloro-1,7-naphthyridine

CAS No.: 1309379-17-6

Cat. No.: VC3094043

Molecular Formula: C8H5ClN2

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1,7-naphthyridine - 1309379-17-6

Specification

CAS No. 1309379-17-6
Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
IUPAC Name 6-chloro-1,7-naphthyridine
Standard InChI InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H
Standard InChI Key JVWZFLPEUQHXQD-UHFFFAOYSA-N
SMILES C1=CC2=CC(=NC=C2N=C1)Cl
Canonical SMILES C1=CC2=CC(=NC=C2N=C1)Cl

Introduction

Chemical Structure and Properties

6-Chloro-1,7-naphthyridine belongs to the naphthyridine family, which consists of heterocyclic compounds analogous to naphthalene but with two nitrogen atoms replacing carbon atoms in the ring system. The distinguishing feature of this compound is the strategic positioning of its nitrogen atoms at the 1 and 7 positions of the bicyclic system, with a chlorine atom attached at the 6-position.

The structural characteristics of 6-Chloro-1,7-naphthyridine contribute significantly to its chemical behavior and biological activity. The nitrogen atoms in the ring structure influence electron distribution throughout the molecule, while the chlorine substituent introduces potential reactivity sites for further functionalization.

Structural Comparisons with Related Compounds

Several related compounds appear in scientific literature, each with structural variations that affect their chemical and biological properties. Below is a comparative analysis of 6-Chloro-1,7-naphthyridine and structurally related derivatives:

CompoundMolecular StructureKey Structural FeaturesApplications
6-Chloro-1,7-naphthyridineBicyclic with N at 1,7 positions and Cl at position 6Base structure for various derivativesSynthetic intermediate, biological research
6-Chloro-1,7-naphthyridine-3-carboxylic acidAdditional carboxylic acid group at position 3Enhanced water solubility, hydrogen bonding capabilityPharmaceutical synthesis, medicinal chemistry research
6-Chloro-1,7-naphthyridin-2(1H)-oneCarbonyl group at position 2Modified electronic distribution, enhanced hydrogen bondingVarious scientific and industrial applications

Synthesis Methods

The synthesis of 6-Chloro-1,7-naphthyridine involves multiple chemical steps requiring precise control of reaction conditions to achieve high yields and purity. Various synthetic routes have been developed to obtain this compound and its derivatives efficiently.

General Synthetic Approaches

Synthesis of naphthyridine compounds typically begins with appropriate precursors such as 2-aminopyridine and diethyl ethoxy methylene malonate. For 6-Chloro-1,7-naphthyridine specifically, the synthetic pathway often involves first constructing the basic naphthyridine core structure followed by selective chlorination at the 6-position.

The process requires careful temperature control and selection of appropriate reaction conditions to ensure regioselectivity and prevent unwanted side reactions. Modern synthetic methods have improved yields and reduced the formation of byproducts, making the production of high-purity 6-Chloro-1,7-naphthyridine more efficient.

Chlorination Strategies

Several chlorination methods can be employed to introduce the chlorine atom at the 6-position of the 1,7-naphthyridine core. Common chlorinating agents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS), each offering specific advantages depending on the desired outcome.

The reaction typically involves refluxing the 1,7-naphthyridine core with the chosen chlorinating agent under controlled conditions. The electronic properties of the naphthyridine ring system influence the selectivity of chlorination, allowing for preferential substitution at the 6-position when appropriate reaction parameters are maintained.

Biological Activities

Research has revealed that 6-Chloro-1,7-naphthyridine and its derivatives exhibit a diverse range of biological activities, making them valuable compounds in medicinal chemistry and drug discovery.

Antimicrobial Properties

Naphthyridine derivatives, including those with a chlorine substituent at the 6-position, have demonstrated significant antimicrobial activity against various pathogens. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including drug-resistant strains .

The antimicrobial efficacy of naphthyridine compounds is often attributed to their ability to interact with bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of the chlorine atom at position 6 appears to enhance this interaction, resulting in improved antimicrobial activity compared to non-chlorinated analogues .

Anticancer Activity

6-Chloro-1,7-naphthyridine derivatives have shown promising anticancer properties in various studies. Research indicates that these compounds can interact with biological macromolecules such as enzymes or receptors, modulating biochemical pathways to achieve therapeutic effects.

The mechanism of action often involves the inhibition of target enzymes crucial for cancer cell proliferation and survival. Additionally, some naphthyridine derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

Structure-Activity Relationships

Research on naphthyridine derivatives has identified important structure-activity relationships that influence their biological efficacy. Studies evaluating various naphthyridine derivatives against resistant bacterial strains have shown that compounds with chlorine substitutions display enhanced antibacterial activity compared to their non-substituted counterparts .

Further research has indicated that the position of substituents on the naphthyridine core significantly impacts biological activity. For example, studies on fluorinated 1,8-naphthyridines with cyclopropyl substituents revealed that specific combinations of functional groups provided optimal antibacterial, pharmacokinetic, and physicochemical properties .

Substitution PatternAntimicrobial ActivityRelative PotencyTarget Organisms
Chlorine at Position 6Broad-spectrumHighMultiple bacterial strains
Cyclopropyl at N-1 with specific C-7 substituentsEnhanced activityVery HighDrug-resistant respiratory pathogens
Fluorine at Position 6Selective activityModerate to HighGram-positive bacteria

Applications in Medicinal Chemistry

The unique structural features and biological activities of 6-Chloro-1,7-naphthyridine make it a valuable compound in medicinal chemistry research and pharmaceutical development.

Pharmaceutical Development

6-Chloro-1,7-naphthyridine serves as a versatile scaffold in medicinal chemistry for developing new therapeutic agents. Its reactivity profile allows for strategic modifications that can lead to derivatives with improved efficacy or selectivity for biological targets.

The compound's structural framework provides a foundation for the design of novel antimicrobial agents, particularly against resistant bacterial strains. By modifying specific positions on the naphthyridine core, researchers have been able to optimize biological activity while minimizing potential side effects .

Drug Design and Optimization

The development of effective drugs based on the 6-Chloro-1,7-naphthyridine scaffold involves systematic optimization of structure-activity relationships. Researchers employ various techniques such as rational drug design and high-throughput screening to identify promising lead compounds for further development.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds, ensuring the reliability of subsequent biological testing. These analytical methods provide essential information about the molecular characteristics that influence biological activity.

Research Findings and Current Studies

Recent research has provided valuable insights into the properties and potential applications of 6-Chloro-1,7-naphthyridine and related compounds.

Comparative Efficacy Studies

Studies comparing various naphthyridine derivatives have revealed important information about their relative efficacy against different pathogens. For example, research has shown that specific naphthyridine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapeutic agents .

Investigations into the antimicrobial activity of naphthyridine derivatives have demonstrated their effectiveness against various bacterial strains, including antibiotic-resistant organisms. These findings suggest that 6-Chloro-1,7-naphthyridine and its derivatives may offer new options for addressing the growing challenge of antimicrobial resistance .

Mechanism of Action Investigations

Research on the mechanism of action of naphthyridine compounds has revealed that they can interact with biological macromolecules such as enzymes or receptors, modulating biochemical pathways to achieve therapeutic effects. The specific mechanisms often involve inhibition of target enzymes, which is crucial for their biological activity.

Studies have also shown that some naphthyridine derivatives possess immunomodulatory effects, including the ability to reduce pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory conditions in addition to infectious diseases and cancer .

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